2,2-Dibromo-3,3-dimethylbutane
CAS No.: 594-77-4
Cat. No.: VC8368249
Molecular Formula: C6H12Br2
Molecular Weight: 243.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 594-77-4 |
---|---|
Molecular Formula | C6H12Br2 |
Molecular Weight | 243.97 g/mol |
IUPAC Name | 2,2-dibromo-3,3-dimethylbutane |
Standard InChI | InChI=1S/C6H12Br2/c1-5(2,3)6(4,7)8/h1-4H3 |
Standard InChI Key | SAJVFWRGLXVNOL-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(C)(Br)Br |
Canonical SMILES | CC(C)(C)C(C)(Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Stereochemistry
The central carbon framework of 2,2-dibromo-3,3-dimethylbutane consists of a butane chain modified by geminal bromine atoms at C2 and geminal methyl groups at C3. This sterically congested arrangement imposes significant torsional strain, favoring specific rotational conformers. X-ray crystallography and computational models reveal a predominance of the gauche isomer in the liquid phase, stabilized by hyperconjugative interactions between the C-Br σ* orbital and adjacent C-H bonds . The energy barrier for interconversion between gauche and trans conformers has been estimated at 6–7.5 kcal/mol via acoustic relaxation methods, highlighting the molecule’s dynamic stereochemical behavior .
Spectroscopic Signatures
Vibrational spectroscopy of 2,2-dibromo-3,3-dimethylbutane in the liquid phase identifies key absorption bands attributable to C-Br stretching (550–650 cm⁻¹) and methyl group symmetric deformation (1380–1460 cm⁻¹). Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the C1 methylene protons resonate as a singlet at δ 1.8 ppm due to equivalence, while the C3 methyl groups appear as a doublet at δ 1.2 ppm, split by coupling with the adjacent C2 bromines . These spectral features provide diagnostic tools for characterizing synthetic batches and monitoring reaction progress.
Synthesis and Reaction Chemistry
Synthetic Routes
The most efficient synthesis of 2,2-dibromo-3,3-dimethylbutane employs a phase-vanishing bromination strategy. In this method, 3,3-dimethyl-1-butene undergoes radical addition with bromine (Br₂) under solvent-free conditions, achieving a 94% yield within 8 minutes . The reaction proceeds via a bromonium ion intermediate, with regioselectivity dictated by the stability of the carbocation formed during ring opening. Key parameters include:
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Temperature: 25–40°C
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Catalyst: None required (neat conditions)
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Lighting: Darkness to suppress competing photolytic pathways
This method outperforms traditional allylic bromination approaches, which often suffer from overhalogenation and poor selectivity.
Reactivity and Functionalization
The electron-withdrawing bromine atoms activate the C2 position for nucleophilic substitution. In methanolysis reactions, 2,2-dibromo-3,3-dimethylbutane undergoes SN2 displacement to yield 2-methoxy-3,3-dimethylbutane, with a second-order rate constant of 3.2 × 10⁻⁵ L/mol·s at 25°C . Elimination competes at elevated temperatures (>80°C), producing 3,3-dimethyl-1-butyne via dehydrohalogenation. The compound also participates in Grignard reactions, where magnesium insertion at C2 generates organometallic intermediates useful in cross-coupling syntheses .
Physicochemical Properties
Thermodynamic Parameters
Experimental and predicted thermodynamic data for 2,2-dibromo-3,3-dimethylbutane include:
These properties render the compound poorly soluble in polar solvents (water solubility <0.1 mg/mL) but highly miscible with hydrocarbons and halogenated solvents .
Stability and Decomposition
Thermogravimetric analysis indicates onset of decomposition at 210°C, primarily through HBr elimination. Storage recommendations include inert atmospheres and amber glass containers to prevent photolytic debromination. The compound exhibits moderate air stability, with <2% degradation over 12 months at 25°C under nitrogen .
Applications and Industrial Relevance
Intermediate in Organic Synthesis
2,2-Dibromo-3,3-dimethylbutane serves as a precursor to sterically hindered alkenes via dehydrohalogenation. For example, treatment with potassium tert-butoxide in tetrahydrofuran produces 3,3-dimethyl-1-butyne, a building block for strained cycloalkynes in click chemistry . Its geminal dibromo structure also facilitates the synthesis of bis-phosphine ligands for transition metal catalysis.
Spectroscopic Probe for Conformational Analysis
The compound’s rotational isomerism has made it a model system for studying energy barriers in small molecules. Ultrasonic absorption measurements at 50°C provided foundational data for the development of the Eyring-Polanyi equation in sterically hindered systems . These studies have informed computational models of van der Waals interactions in branched hydrocarbons.
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